InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10)
. Ethyl 6-aminonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl group attached to the amino group of 6-aminonicotinic acid. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and therapeutic applications.
Ethyl 6-aminonicotinate can be synthesized from 6-aminonicotinic acid, which is derived from nicotinic acid, a vitamin B3 derivative. The compound is classified as an ester and is part of a broader category of nicotinic acid derivatives known for their diverse pharmacological properties.
The synthesis of ethyl 6-aminonicotinate typically involves the reaction of 6-aminonicotinic acid with an alcohol, such as ethanol, in the presence of a suitable catalyst or dehydrating agent. One common method includes:
This synthesis pathway allows for the production of ethyl 6-aminonicotinate in moderate to high yields, depending on the reaction conditions and purification methods employed.
The molecular structure of ethyl 6-aminonicotinate can be represented as follows:
The three-dimensional conformation of ethyl 6-aminonicotinate can be analyzed using computational chemistry software or X-ray crystallography techniques, providing insights into its spatial arrangement and potential interactions with biological targets.
Ethyl 6-aminonicotinate can participate in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry for developing new compounds with desired pharmacological properties.
The mechanism of action for ethyl 6-aminonicotinate primarily relates to its interaction with biological targets such as receptors or enzymes:
These mechanisms highlight the compound's potential therapeutic roles in treating various diseases, particularly cancer.
Ethyl 6-aminonicotinate exhibits several key physical and chemical properties:
These properties are essential for understanding how ethyl 6-aminonicotinate behaves in various environments and applications.
Ethyl 6-aminonicotinate has several promising applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2